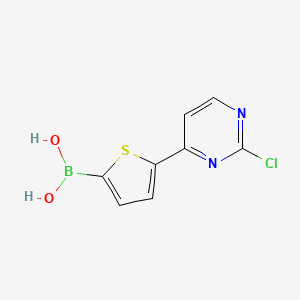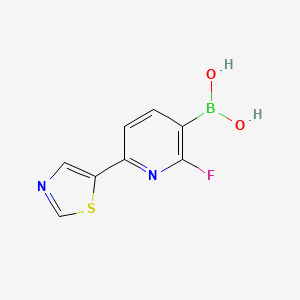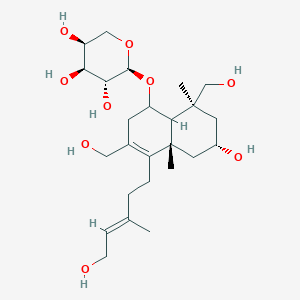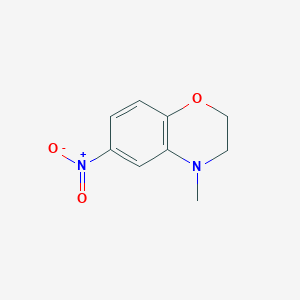
(4-tert-Butylcyclohex-1-en-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is an organotin compound with the molecular formula C13H22Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a cyclohexenyl group and three methyl groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- typically involves the reaction of a cyclohexenyl derivative with a tin reagent. One common method is the reaction of 4-(1,1-dimethylethyl)-1-cyclohexen-1-yl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atom can form bonds with various biological molecules, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as its role in catalysis or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, trimethyl(1-methylethyl)-: This compound has a similar structure but with an isopropyl group instead of a cyclohexenyl group.
Stannane, [4-(1,1-dimethylethyl)phenyl]trimethyl-: This compound features a phenyl group instead of a cyclohexenyl group.
Uniqueness
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is unique due to the presence of the cyclohexenyl group, which imparts different chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
102073-66-5 |
|---|---|
Molekularformel |
C13H26Sn |
Molekulargewicht |
301.06 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexen-1-yl)-trimethylstannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;;;;/h5,9H,6-8H2,1-3H3;3*1H3; |
InChI-Schlüssel |
MAHIMLVSYMPYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=CC1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)


![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

